molecular formula C16H17NO3 B4172140 7,7-dimethyl-2,3-dioxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide

7,7-dimethyl-2,3-dioxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4172140
M. Wt: 271.31 g/mol
InChI Key: WKNPGGNYBCWCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-dimethyl-2,3-dioxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide is a chemical compound that has been studied extensively for its potential use in scientific research. The compound is known for its unique structure and potential applications in various fields of study.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-2,3-dioxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a decrease in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to have anti-inflammatory effects, as well as the potential to inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 7,7-dimethyl-2,3-dioxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide in lab experiments include its unique structure and potential applications in various fields of study. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For the study of 7,7-dimethyl-2,3-dioxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide include further research into its potential use as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. It could also be studied for its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

The potential applications of 7,7-dimethyl-2,3-dioxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide in scientific research are vast. The compound has been studied for its potential use as an anti-inflammatory agent, as well as for its potential to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

7,7-dimethyl-2,3-dioxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-15(2)11-8-9-16(15,13(19)12(11)18)14(20)17-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNPGGNYBCWCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.